2-(2,3,4-Trimethoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol It is characterized by a pyrrolidine ring attached to a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the pyrrolidine ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and affect cellular signaling pathways. For example, it can inhibit Taq polymerase and telomerase, leading to caspase activation and down-regulation of ERK2 protein . These interactions are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)pyrrolidine
- 2-(2,4,5-Trimethoxyphenyl)pyrrolidine
- 2-(2,3,5-Trimethoxyphenyl)pyrrolidine
Uniqueness
2-(2,3,4-Trimethoxyphenyl)pyrrolidine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-6-9(10-5-4-8-14-10)12(16-2)13(11)17-3/h6-7,10,14H,4-5,8H2,1-3H3 |
InChI Key |
ZRKIAKZEEROPFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CCCN2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.